Superior PTP1B Inhibitory Potency
KY-226 inhibits human PTP1B activity with an IC50 of 0.25-0.28 μM, which is approximately 4-fold more potent than trodusquemine (MSI-1436) and over 50-fold more potent than claramine in comparable cell-free assays [1][2][3]. This enhanced potency is directly linked to its optimized allosteric binding mechanism, which avoids the highly conserved active site and enables tighter binding at the less polar allosteric pocket [4]. The higher potency of KY-226 translates to lower required working concentrations in cellular and in vivo studies, reducing potential off-target effects and solvent-related artifacts.
| Evidence Dimension | In vitro PTP1B enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.25-0.28 μM |
| Comparator Or Baseline | Trodusquemine: 1.0-1.3 μM; Claramine: 13.7 μM |
| Quantified Difference | KY-226 is ~4-fold more potent than trodusquemine and >50-fold more potent than claramine |
| Conditions | Recombinant human PTP1B enzyme, cell-free assay using pNPP or similar substrate |
Why This Matters
Higher potency allows for lower effective doses, minimizing off-target interactions and improving the reliability of in vivo metabolic studies.
- [1] Ito Y, et al. Therapeutic effects of the allosteric protein tyrosine phosphatase 1B inhibitor KY-226 on experimental diabetes and obesity via enhancements in insulin and leptin signaling in mice. J Pharmacol Sci. 2018 May;137(1):38-46. View Source
- [2] ChEMBL Database. trodusquemine (CHEMBL508583) PTP1B inhibition data. IC50 = 1.0-1.3 μM. Accessed via Guide to Pharmacology. View Source
- [3] De-la-Cruz-Martinez L, et al. Indole- and Pyrazole-Glycyrrhetinic Acid Derivatives as PTP1B Inhibitors: Synthesis, In Vitro and In Silico Studies. Molecules. 2021;26(14):4284. (Contains claramine IC50 data: 13.7 μM). View Source
- [4] Morashita T, et al. Novel Non-carboxylate Benzoylsulfonamide-Based Protein Tyrosine Phosphatase 1B Inhibitor with Non-competitive Actions. Chem Pharm Bull. 2017;65(12):1144-1149. View Source
